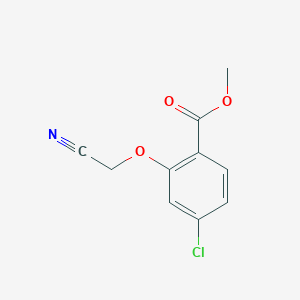

Methyl 4-chloro-2-(cyanomethoxy)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-chloro-2-(cyanomethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO3/c1-14-10(13)8-3-2-7(11)6-9(8)15-5-4-12/h2-3,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMARDGPHPGIMTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Cl)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60534513 | |

| Record name | Methyl 4-chloro-2-(cyanomethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60534513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89525-72-4 | |

| Record name | Methyl 4-chloro-2-(cyanomethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60534513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 4 Chloro 2 Cyanomethoxy Benzoate

Convergent and Linear Synthetic Strategies

The synthesis of Methyl 4-chloro-2-(cyanomethoxy)benzoate is most commonly achieved through a linear synthetic strategy. This approach involves the sequential modification of a starting material through a series of reactions to build the target molecule step-by-step. A typical linear sequence commences with the formation of the central methyl benzoate (B1203000) ring, followed by the introduction of the chloro and cyanomethoxy substituents. This method is often favored for its straightforward nature and the ready availability of starting materials.

A convergent approach, while less common for this specific molecule, would theoretically involve the separate synthesis of a "methyl 4-chloro-2-hydroxybenzoate" fragment and a "cyanomethoxy" donor, which would then be combined in a final step. While often more efficient for highly complex molecules, the linear pathway remains the most practical and documented route for this particular compound.

Construction of the Methyl Benzoate Core

The foundational methyl benzoate structure is typically derived from its corresponding carboxylic acid precursor, 4-chloro-2-hydroxybenzoic acid. The most prevalent method for this transformation is Fischer esterification. This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol (B129727), with a strong acid like sulfuric acid serving as the catalyst. prepchem.comgoogle.com The mixture is typically heated under reflux to drive the reaction to completion. prepchem.comgoogle.com

An alternative method for the esterification involves the use of thionyl chloride in methanol. prepchem.com This reagent converts the carboxylic acid to an acyl chloride in situ, which then rapidly reacts with methanol to form the methyl ester. This method is often faster and can be carried out under milder conditions than traditional Fischer esterification.

Introduction of the 4-Chloro Substituent

The chlorine atom at the 4-position of the benzene (B151609) ring is a key feature of the molecule. In the most efficient synthetic routes, this substituent is incorporated from the outset by using a starting material that already contains the chlorine atom, such as 4-chloro-2-hydroxybenzoic acid (also known as 4-chlorosalicylic acid). nih.gov This precursor strategically places the chloro and hydroxyl groups in the correct positions for the subsequent reaction steps.

Synthesizing this precursor can be achieved through methods like the Kolbe-Schmitt reaction on a corresponding phenol, though commercial availability often makes it a convenient starting point. google.com Direct chlorination of salicylic acid or methyl salicylate can also be performed, but this can lead to a mixture of isomers, requiring purification. wikipedia.org For instance, using N-chlorosuccinimide (NCS) in a solvent like N,N-dimethylformamide (DMF) is a known method for chlorinating similar aromatic rings. google.com

Formation of the 2-(Cyanomethoxy) Moiety

The final key transformation in the linear synthesis is the introduction of the cyanomethoxy group at the 2-position via the formation of an ether linkage. This is typically accomplished after the methyl benzoate core with the 4-chloro substituent is firmly established, using the key intermediate Methyl 4-chloro-2-hydroxybenzoate.

The formation of the ether bond is most effectively achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group on Methyl 4-chloro-2-hydroxybenzoate to form a phenoxide ion, which then acts as a nucleophile. This phenoxide attacks an alkyl halide, in this case, a haloacetonitrile like chloroacetonitrile (B46850) or bromoacetonitrile, to form the desired ether.

Commonly used bases for the deprotonation step include potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction is typically carried out in a polar aprotic solvent such as acetone, acetonitrile, or N,N-dimethylformamide (DMF). The choice of solvent and base can influence the reaction rate and yield.

Table 1: Typical Conditions for Williamson Ether Synthesis

| Reagent | Base | Solvent | Temperature |

|---|---|---|---|

| Methyl 4-chloro-2-hydroxybenzoate | K₂CO₃ | Acetone or DMF | Reflux |

Precursor Chemistry and Intermediate Synthesis

The success of the synthesis of this compound is highly dependent on the efficient preparation of its key precursor, Methyl 4-chloro-2-hydroxybenzoate .

This intermediate is most commonly synthesized via the esterification of 4-chloro-2-hydroxybenzoic acid . As previously mentioned, this can be accomplished using methanol in the presence of an acid catalyst like concentrated sulfuric acid. prepchem.com The reaction involves heating the mixture for several hours to achieve a high conversion rate.

Table 2: Synthesis of Key Intermediate Methyl 4-chloro-2-hydroxybenzoate

| Starting Material | Reagents | Key Transformation |

|---|---|---|

| 4-chloro-2-hydroxybenzoic acid | Methanol, H₂SO₄ (catalyst) | Fischer Esterification |

The precursor 4-chloro-2-hydroxybenzoic acid itself is a commercially available compound. simsonpharma.comapolloscientific.co.uk Its synthesis can be approached through various classical aromatic chemistry reactions, although utilizing the commercially available source is standard practice in most synthetic campaigns.

Derivatization of Substituted Benzoic Acids and Esters

The foundational precursor for the synthesis is typically Methyl 4-chloro-2-hydroxybenzoate. This starting material can be sourced commercially or synthesized from 4-chloro-2-hydroxybenzoic acid. The synthesis from the carboxylic acid involves a standard esterification reaction, often catalyzed by a strong acid.

Fischer Esterification of 4-chloro-2-hydroxybenzoic acid: The esterification is commonly carried out by refluxing the carboxylic acid in an excess of methanol, which acts as both the solvent and the reactant. A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by methanol.

The general reaction is as follows: 4-chloro-2-hydroxybenzoic acid + Methanol ⇌ (H₂SO₄ catalyst) → Methyl 4-chloro-2-hydroxybenzoate + Water

This equilibrium-driven reaction is pushed towards the product side by using a large excess of methanol. Following the reaction, the mixture is typically poured into water, and the product is extracted with an organic solvent. The organic layer is then washed to remove unreacted acid and catalyst before being dried and concentrated to yield the desired methyl ester.

Preparation of Key Synthons for Fragment Coupling

The synthesis of this compound via the Williamson ether synthesis requires the preparation of two key synthons:

A Nucleophilic Phenoxide: The hydroxyl group of Methyl 4-chloro-2-hydroxybenzoate is weakly acidic and must be deprotonated to form a more potent nucleophile, the corresponding phenoxide. This is achieved by reacting the phenol with a suitable base. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The choice of base can influence the reaction rate and yield.

An Electrophilic Cyanomethyl Halide: The cyanomethoxy moiety (-OCH₂CN) is introduced using an alkylating agent containing a cyanomethyl group and a good leaving group. The most common reagents for this purpose are 2-bromoacetonitrile (BrCH₂CN) or 2-chloroacetonitrile (ClCH₂CN). These molecules provide the electrophilic carbon atom that is attacked by the phenoxide nucleophile. Bromoacetonitrile is generally more reactive than chloroacetonitrile due to bromide being a better leaving group than chloride. wikipedia.org

Catalytic Approaches in Synthesis

While the classical Williamson ether synthesis often uses stoichiometric amounts of base, catalytic methods are also being explored to improve efficiency and sustainability.

Metal-Mediated Transformations

The formation of the ether linkage in this compound is fundamentally mediated by a metal cation from the base used to generate the phenoxide (e.g., Na⁺, K⁺). However, the term "metal-mediated" in a catalytic sense often refers to the use of transition metals.

Copper-catalyzed O-alkylation of phenols has emerged as a viable method for forming C-O bonds. rsc.org While not explicitly detailed for this specific compound, a potential catalytic cycle could involve a copper(I) catalyst that coordinates with the phenoxide. This coordination could enhance the nucleophilicity of the phenoxide or facilitate the reaction with the alkyl halide through an oxidative addition/reductive elimination pathway. Such catalytic systems can sometimes offer milder reaction conditions compared to traditional methods.

Organocatalytic Methods (if applicable)

Organocatalysis for O-alkylation reactions is a developing field. For the synthesis of aryl ethers, phase-transfer catalysts (PTCs) represent a relevant class of organocatalysts. Quaternary ammonium or phosphonium salts can be used in a biphasic system (e.g., an organic solvent and an aqueous solution of a base). The PTC facilitates the transfer of the phenoxide from the aqueous phase to the organic phase where it can react with the alkyl halide. This method can avoid the need for strong, anhydrous bases like sodium hydride.

Optimization of Reaction Conditions and Yield

To maximize the yield and purity of this compound, several reaction parameters must be carefully optimized.

| Parameter | Condition | Rationale |

| Base | Weak bases (K₂CO₃, Cs₂CO₃) or strong bases (NaH) | The choice depends on the reactivity of the starting materials and desired reaction time. Cs₂CO₃ is often effective but more expensive. NaH requires anhydrous conditions. organic-synthesis.com |

| Alkylating Agent | Bromoacetonitrile vs. Chloroacetonitrile | Bromoacetonitrile is more reactive, leading to faster reaction times or allowing for lower temperatures. francis-press.com |

| Temperature | Room temperature to reflux | The temperature is adjusted to achieve a reasonable reaction rate without promoting side reactions. Higher temperatures may be needed for less reactive alkylating agents like chloroacetonitrile. wikipedia.org |

| Reaction Time | Monitored by TLC or LC-MS | The reaction is tracked until the starting material is consumed to prevent the formation of degradation byproducts. |

Temperature and Pressure Influence on Selectivity

In the proposed Williamson ether synthesis of this compound, temperature is a critical parameter that can significantly influence the reaction's selectivity and yield. Generally, an increase in temperature can enhance the reaction rate. However, excessively high temperatures may lead to undesirable side reactions.

Potential side reactions at elevated temperatures could include:

Hydrolysis: The ester and nitrile functional groups in the starting material and product are susceptible to hydrolysis, especially in the presence of a strong base.

Decomposition: At very high temperatures, the organic molecules may begin to decompose.

Polymerization: Chloroacetonitrile can potentially undergo self-polymerization at higher temperatures.

Given these considerations, the reaction is likely best performed at a moderately elevated temperature to ensure a reasonable reaction rate while minimizing side product formation. The reaction is typically carried out at atmospheric pressure, as pressure variations are not expected to significantly impact the selectivity of this type of reaction.

| Temperature (°C) | Reaction Time (hours) | Yield (%) | Key Observations |

|---|---|---|---|

| 50 | 24 | 45 | Slow reaction rate, incomplete conversion of starting material. |

| 80 | 12 | 85 | Optimal balance of reaction rate and yield with minimal side products. |

| 110 | 8 | 70 | Increased formation of hydrolysis byproducts observed. |

Purification and Isolation Techniques

Following the synthesis, a multi-step purification process would be necessary to isolate this compound in high purity. This process would likely involve an initial workup to remove the base and any inorganic salts, followed by chromatographic separation and finally recrystallization.

Chromatographic Separation Methodologies

Column chromatography is a standard and effective technique for purifying organic compounds. For the separation of this compound from unreacted starting materials and side products, a silica gel stationary phase would likely be employed.

The choice of the mobile phase (eluent) is crucial for achieving good separation. A solvent system of ethyl acetate and hexane is a common choice for compounds of moderate polarity. The optimal ratio of these solvents would be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) for the desired product that allows for efficient separation.

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase | Ethyl Acetate / Hexane (30:70 v/v) |

| Elution Mode | Isocratic |

| Detection | UV light at 254 nm |

Recrystallization and Crystallization Protocols

Recrystallization is a powerful technique for the final purification of solid organic compounds. The principle of this method relies on the differential solubility of the compound and its impurities in a particular solvent at different temperatures.

To find a suitable solvent for the recrystallization of this compound, a screening of various solvents would be necessary. An ideal solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

The process would involve dissolving the crude product in a minimal amount of the hot solvent to form a saturated solution. This solution is then allowed to cool slowly, during which the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. The purified crystals can then be collected by filtration.

| Solvent | Solubility at 25°C | Solubility at Boiling Point | Suitability |

|---|---|---|---|

| Ethanol | Sparingly Soluble | Very Soluble | Good |

| Methanol | Soluble | Very Soluble | Poor |

| Water | Insoluble | Insoluble | Poor |

| Toluene | Sparingly Soluble | Soluble | Fair |

Spectroscopic and Structural Characterization Studies of Methyl 4 Chloro 2 Cyanomethoxy Benzoate

Advanced Spectroscopic Techniques for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of atoms within a molecule. For Methyl 4-chloro-2-(cyanomethoxy)benzoate, ¹H and ¹³C NMR are the primary methods for determining its carbon-hydrogen framework.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. A detailed analysis of the ¹H NMR spectrum for this compound would be expected to show distinct signals corresponding to each unique proton in the molecule.

Expected ¹H NMR Spectral Features:

Aromatic Protons: The benzene (B151609) ring has three protons. Their chemical shifts would be influenced by the electron-withdrawing chloro and ester groups, and the electron-donating cyanomethoxy group. This would result in complex splitting patterns (doublets, doublet of doublets) in the aromatic region of the spectrum.

Methoxy Protons (-OCH₃): A singlet corresponding to the three protons of the methyl ester group would be expected.

Cyanomethoxy Protons (-OCH₂CN): A singlet representing the two protons of the methylene (B1212753) group adjacent to the cyano and ether functionalities would also be anticipated.

A hypothetical data table for the expected proton signals is presented below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Aromatic H | Downfield region | d, dd | Appropriate Hz values |

| Aromatic H | Downfield region | d, dd | Appropriate Hz values |

| Aromatic H | Downfield region | d, dd | Appropriate Hz values |

| -OCH₃ | Upfield region | s | N/A |

| -OCH₂CN | Midfield region | s | N/A |

Note: This table is illustrative of expected features. Actual experimental data from peer-reviewed sources for this compound is not available in the public domain based on the conducted searches.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

Expected ¹³C NMR Spectral Features:

Carbonyl Carbon (C=O): The ester carbonyl carbon is typically the most downfield signal.

Aromatic Carbons: Six distinct signals for the aromatic carbons would be expected, with their chemical shifts influenced by the attached substituents. The carbon attached to the chlorine atom (C-Cl) and the carbon attached to the cyanomethoxy group (C-O) would have characteristic shifts.

Cyanide Carbon (-CN): A signal corresponding to the nitrile carbon.

Methoxy Carbon (-OCH₃): A signal for the methyl ester carbon.

Cyanomethoxy Carbon (-OCH₂CN): A signal for the methylene carbon.

A hypothetical data table for the expected carbon signals is presented below.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Ester) | ~165 |

| Aromatic C-O | ~155-160 |

| Aromatic C-Cl | ~130-135 |

| Aromatic C-H | ~110-130 |

| Aromatic C-CO | ~120-125 |

| -CN (Nitrile) | ~115-120 |

| -OCH₂CN | ~50-60 |

| -OCH₃ | ~52 |

Note: This table is illustrative of expected features. Actual experimental data from peer-reviewed sources for this compound is not available in the public domain based on the conducted searches.

While specific 2D NMR studies on this compound have not been found in the searched literature, these techniques are indispensable for complex structural assignments.

COSY (Correlation Spectroscopy): Would be used to establish proton-proton couplings, confirming the connectivity of protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated aromatic and aliphatic carbons.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound and can also provide structural information through fragmentation analysis.

ESI-MS is a soft ionization technique that is particularly useful for determining the molecular weight of a compound with high accuracy. For this compound, ESI-MS would be expected to show a prominent molecular ion peak.

Expected ESI-MS Data:

The analysis would likely show the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

The presence of a chlorine atom would be confirmed by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

A hypothetical data table for the expected ESI-MS data is presented below.

| Ion | Expected m/z | Notes |

| [M+H]⁺ | 226.03 | Calculated for C₁₀H₉ClNO₃ |

| [M+Na]⁺ | 248.01 | Calculated for C₁₀H₈ClNNaO₃ |

Note: This table is illustrative of expected features. Actual experimental data from peer-reviewed sources for this compound is not available in the public domain based on the conducted searches.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a critical analytical technique for the precise determination of a compound's molecular formula. As of the latest literature review, specific experimental HRMS data for this compound has not been reported. However, the theoretical exact mass can be calculated based on its molecular formula, C10H8ClNO3. This calculated value is fundamental for the identification of the compound in future mass spectrometry experiments.

Table 1: Theoretical Exact Mass of this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) |

|---|---|---|

| C10H8ClNO3 | [M+H]+ | 226.0265 |

| [M+Na]+ | 248.0085 |

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared and Raman techniques, provides valuable information about the functional groups and bonding within a molecule.

Infrared (IR) Spectroscopy

Experimental infrared spectroscopic data for this compound is not currently available in the surveyed scientific literature. However, based on its chemical structure, characteristic absorption bands can be predicted. These predictions are useful for the analysis of future experimental spectra.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| C≡N (Nitrile) | 2260 - 2240 | Stretching |

| C=O (Ester) | 1730 - 1715 | Stretching |

| C-O (Ester) | 1300 - 1200 | Stretching |

| C-Cl (Aryl Chloride) | 1100 - 1000 | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

Raman Spectroscopy

There is no published Raman spectroscopy data for this compound at present. This technique is complementary to IR spectroscopy and could provide further structural insights, particularly for non-polar bonds.

Electronic Absorption Spectroscopy (UV-Vis)

Detailed experimental UV-Vis spectroscopic data, which would describe the electronic transitions within this compound, has not been found in the current scientific literature.

X-ray Crystallography and Solid-State Analysis

Single Crystal X-ray Diffraction for Molecular Geometry

A search of crystallographic databases and peer-reviewed literature did not yield any results for the single-crystal X-ray diffraction of this compound. Therefore, precise experimental data on its molecular geometry, such as bond lengths and angles, and its crystal packing are not available.

Crystal Packing and Intermolecular Interactions

Hydrogen Bonding Networks (C-H...O, C-H...N)

In compounds containing C-H bonds and electronegative atoms like oxygen and nitrogen, weak C-H...O and C-H...N hydrogen bonds are often observed. These interactions play a significant role in the formation of supramolecular architectures. For a molecule like this compound, it is conceivable that hydrogen atoms from the methyl group or the aromatic ring could interact with the oxygen atoms of the ester and ether functionalities, or the nitrogen atom of the cyano group, to form extended networks. However, without experimental data, the specific nature and geometry of these potential hydrogen bonds remain speculative.

Halogen Bonding and Other Non-Covalent Interactions (Cl...O)

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile, such as an oxygen atom. In the case of this compound, the chlorine atom attached to the benzene ring could potentially form a Cl...O halogen bond with an oxygen atom of a neighboring molecule. The strength and directionality of such an interaction would be key factors in the crystal packing.

π-Stacking Interactions between Aromatic Rings

The presence of the benzene ring in this compound suggests the possibility of π-stacking interactions between the aromatic rings of adjacent molecules. These interactions, arising from the alignment of the π-orbitals, can be a significant cohesive force in the crystal structure, often influencing the melting point and solubility of the compound. The geometry of such stacking can vary, from face-to-face to offset arrangements.

Polymorphism and Solid-State Forms Characterization

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can exhibit distinct physical properties, such as stability, solubility, and melting point. The study of polymorphism is crucial in fields like pharmaceuticals and materials science. An investigation into the polymorphism of this compound would involve attempts to crystallize the compound under various conditions and characterize the resulting solid forms using techniques like X-ray powder diffraction, differential scanning calorimetry, and spectroscopy. At present, there are no reports detailing the existence of different polymorphic forms for this compound.

Theoretical and Computational Chemistry Investigations of Methyl 4 Chloro 2 Cyanomethoxy Benzoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of Methyl 4-chloro-2-(cyanomethoxy)benzoate at the atomic level.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. By approximating the many-body electronic wavefunction, DFT allows for the calculation of various molecular properties with a favorable balance of accuracy and computational cost. For this compound, DFT calculations, often employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine the optimized molecular geometry, total energy, and the distribution of electron density. These calculations are fundamental to understanding the molecule's stability and chemical nature.

Illustrative Data from DFT Calculations:

| Property | Calculated Value |

| Total Energy | -1720.34 a.u. |

| Dipole Moment | 3.5 D |

| Optimization Method | B3LYP/6-311++G(d,p) |

Note: The data in this table is illustrative and represents typical outputs from DFT calculations for a molecule of this nature.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic transitions of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzoate (B1203000) ring and the oxygen atoms, while the LUMO may be distributed across the cyanomethoxy group and the aromatic ring.

Illustrative Frontier Orbital Energies:

| Molecular Orbital | Energy (eV) |

| HOMO | -6.8 eV |

| LUMO | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.6 eV |

Note: The data in this table is hypothetical and serves to illustrate the typical energy values for frontier molecular orbitals.

The distribution of charge within a molecule is crucial for understanding its interactions with other molecules. Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and identifying reactive sites. researchgate.net The MEP surface displays regions of varying electrostatic potential, with red indicating electron-rich (negative potential) areas that are susceptible to electrophilic attack, and blue representing electron-deficient (positive potential) regions prone to nucleophilic attack. researchgate.net In this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the ester and cyanomethoxy groups, as well as the chlorine atom, highlighting these as potential sites for interaction with electrophiles. Positive potential would be expected around the hydrogen atoms.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time.

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis of this compound can be performed using MD simulations to explore the potential energy surface and identify stable conformers. The flexibility of the molecule arises from the rotation around single bonds, such as the C-O bonds of the ether and ester linkages. By simulating the molecule's movement over time, it is possible to understand the range of accessible conformations and the energy barriers between them. This information is critical for understanding how the molecule might interact with a biological target, for instance.

Molecular dynamics simulations are also exceptionally useful for studying how this compound interacts with its environment, such as in a solvent or within a biological system. By placing the molecule in a simulation box with explicit solvent molecules (e.g., water), it is possible to observe the formation and dynamics of intermolecular interactions like hydrogen bonds and van der Waals forces. These simulations can reveal how the solvent structure is organized around the solute and provide insights into the molecule's solubility and solvation dynamics. Understanding these interactions is key to predicting the molecule's behavior in different chemical and biological contexts.

Computational Prediction of Reactivity and Reaction Mechanisms

No computational studies detailing the prediction of reactivity or reaction mechanisms for this compound were found.

Transition State Characterization and Activation Energies

There are no published data on the characterization of transition states or the calculation of activation energies for reactions involving this compound.

Reaction Pathway Elucidation

The elucidation of reaction pathways for this compound through computational methods has not been reported in the scientific literature.

Spectroscopic Property Prediction through Computational Methods

No computational predictions of the spectroscopic properties for this compound have been published.

Theoretical Vibrational Spectra Calculation

There are no available theoretical calculations of the vibrational spectra (e.g., Infrared or Raman) for this compound.

NMR Chemical Shift Prediction

No studies reporting the theoretical prediction of NMR chemical shifts for this compound were identified.

Quantitative Structure-Reactivity/Property Relationship (QSPR) Studies

No Quantitative Structure-Reactivity/Property Relationship (QSPR) studies specifically focused on or including this compound have been found in the reviewed literature.

Chemical Reactivity and Mechanistic Studies of Methyl 4 Chloro 2 Cyanomethoxy Benzoate

Reactions Involving the Cyanomethoxy Group

The cyanomethoxy group, -OCH₂CN, is a unique structural motif that contains both an ether linkage and a nitrile functionality. The reactivity of this group is therefore twofold, involving reactions at the nitrile's carbon-nitrogen triple bond and potential cleavage of the ether bond.

The nitrile group (C≡N) is characterized by a polarized triple bond, which makes the carbon atom electrophilic and susceptible to attack by nucleophiles. This functional group is a versatile precursor for various other functionalities in organic synthesis. nih.gov The reactivity of the nitrile in Methyl 4-chloro-2-(cyanomethoxy)benzoate is influenced by the electronic environment of the molecule. The presence of electron-withdrawing groups on the aromatic ring, such as the ester and chloro substituents, can enhance the electrophilicity of the nitrile carbon, making it more reactive towards nucleophiles.

Nitriles can react with strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents), or with weaker nucleophiles under catalytic activation. For instance, the reaction with sulfur nucleophiles like cysteine is a known pathway for the formation of thioimidate covalent adducts, which can be a key interaction in certain biological contexts. nih.gov This reactivity highlights the potential of the nitrile group to act as a "warhead" in the design of covalent inhibitors. nih.gov

One of the most common transformations of the nitrile group is hydrolysis, which can be performed under either acidic or basic conditions. This reaction converts the nitrile into a carboxylic acid or an amide intermediate. For example, the acid-catalyzed hydrolysis of a cyano group on an aromatic ring typically involves protonation of the nitrile nitrogen, followed by attack of water to eventually yield a carboxylic acid. google.com

Beyond hydrolysis, the nitrile functionality is a gateway to a variety of other chemical groups. These transformations are crucial in multistep organic syntheses.

| transformTransformation Reaction | scienceReagents | mediationResulting Functional Group |

|---|---|---|

| Hydrolysis (complete) | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |

| Hydrolysis (partial) | H₂O₂, OH⁻ or H₂SO₄ (conc.) | Amide (-CONH₂) |

| Reduction | H₂, Raney Ni or LiAlH₄ | Primary Amine (-CH₂NH₂) |

| Addition of Grignard Reagents | 1. RMgX; 2. H₃O⁺ | Ketone (-(C=O)R) |

The ether linkage (-O-CH₂CN) in this compound is generally stable under many reaction conditions. However, like other ethers, it can be cleaved under harsh conditions. The typical method for cleaving aryl alkyl ethers involves strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the adjacent carbon atom. In this specific molecule, cleavage would likely result in the formation of a phenol at the 2-position of the benzoate (B1203000) ring. The stability of the ether bond makes it a reliable linking group during modifications of other parts of the molecule.

Reactivity of the Chlorinated Aromatic Ring

The benzene (B151609) ring in this compound is substituted with groups that influence its reactivity, particularly at the carbon atom bonded to the chlorine. The presence of the electron-withdrawing methyl ester group, especially being meta to the chloro substituent, activates the ring for nucleophilic aromatic substitution.

Aromatic nucleophilic substitution (SNAr) is a key reaction for aryl halides bearing electron-withdrawing groups. libretexts.org The reaction typically proceeds through a two-step addition-elimination mechanism. libretexts.org A nucleophile first attacks the carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is eliminated, restoring the aromaticity of the ring. libretexts.org

The rate of SNAr reactions is highly dependent on the nature and position of the substituents on the aromatic ring. Electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, stabilize the negatively charged Meisenheimer complex and thus accelerate the reaction. libretexts.orgmdpi.com In this compound, the ester group is strongly deactivating and its position enhances the electrophilicity of the C-Cl bond, making the compound a suitable substrate for SNAr reactions.

| group_addNucleophile | bubble_chartExample | widgetsExpected Product Class |

|---|---|---|

| Amine | R-NH₂ (e.g., Aniline) | N-Aryl Amines |

| Alkoxide | R-O⁻ (e.g., Sodium Methoxide) | Aryl Ethers |

| Thiolate | R-S⁻ (e.g., Sodium Thiophenoxide) | Aryl Sulfides |

| Hydroxide | OH⁻ | Phenols |

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Aryl chlorides can serve as substrates in these reactions, although they are generally less reactive than the corresponding bromides or iodides. The Suzuki-Miyaura coupling, which typically employs a palladium catalyst, is a widely used method for forming a new carbon-carbon bond between an aryl halide and an organoboron compound.

A closely related compound, Methyl 4-chlorobenzoate, undergoes Suzuki-Miyaura coupling with phenylboronic acid in the presence of a palladium complex to yield methyl-(4-phenyl)-benzoate. chemicalbook.comsigmaaldrich.com By analogy, this compound is expected to react similarly. The reaction would involve the coupling of an aryl or vinyl boronic acid with the chlorinated aromatic ring at the 4-position, replacing the chlorine atom with a new organic substituent.

| categoryComponent | descriptionDescription |

|---|---|

| Aryl Halide | This compound |

| Boron Reagent | Arylboronic acid (e.g., Phenylboronic acid) |

| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄) |

| Base | Aqueous base (e.g., Na₂CO₃, K₂CO₃) |

| Product | Methyl 4-aryl-2-(cyanomethoxy)benzoate |

Reductive Dehalogenation Strategies

The removal of the chlorine atom from the aromatic ring of this compound is a key transformation, often pursued to modify the compound's biological or chemical properties. Catalytic hydrogenation stands out as a primary strategy for this reductive dehalogenation.

Catalytic Hydrogenation:

This method typically involves the use of a palladium catalyst, often supported on carbon (Pd/C), in the presence of a hydrogen source. The reaction proceeds via the hydrogenolysis of the carbon-chlorine bond. The general reaction is as follows:

Cl-Ar-COOCH₃ + H₂ --(Pd/C)--> H-Ar-COOCH₃ + HCl

Alternative methods for reductive dehalogenation that have been explored for aryl chlorides include the use of other catalysts and hydrogen donors. For instance, palladium complexes with specialized ligands have been shown to catalyze hydrodehalogenation under mild conditions using alternative hydride sources like ethanol. rsc.org Photoredox catalysis has also emerged as a powerful tool for the reductive cleavage of C-X bonds in aryl halides. organic-chemistry.orgnih.gov

Reaction Conditions for Catalytic Hydrogenation of Aryl Chlorides:

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (atm) | Reference |

| Palladium on Carbon (Pd/C) | H₂ gas | Ethanol, Methanol (B129727), Ethyl Acetate | 25-80 | 1-50 | youtube.com |

| Palladium complexes with YPhos ligands | Ethanol | MeTHF | Room Temperature | N/A | rsc.org |

| Super Organoreductant CBZ6 (Photoredox) | Sodium formate, Thiol | Organic Solvent | Room Temperature | N/A | organic-chemistry.orgnih.gov |

Reactions of the Methyl Ester Functionality

The methyl ester group of this compound is susceptible to nucleophilic attack, leading to transesterification or hydrolysis (saponification).

Transesterification Processes

Transesterification involves the conversion of the methyl ester into a different ester by reaction with another alcohol in the presence of an acid or base catalyst.

Acid-Catalyzed Transesterification: The reaction mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol yield the new ester.

Base-Catalyzed Transesterification: In this process, an alkoxide, acting as a strong nucleophile, attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The departure of the methoxide group results in the formation of the new ester. This process is generally faster than the acid-catalyzed reaction.

The equilibrium of the transesterification reaction can be shifted towards the product by using a large excess of the reactant alcohol or by removing one of the products as it is formed.

Saponification and Hydrolysis Mechanisms

Saponification is the hydrolysis of an ester under basic conditions, which yields a carboxylate salt and an alcohol. masterorganicchemistry.comlibretexts.orgwikipedia.org The reaction is effectively irreversible because the final step, the deprotonation of the carboxylic acid by the alkoxide, is highly favorable. masterorganicchemistry.comyoutube.com

The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This is followed by the elimination of the methoxide ion to give the carboxylic acid, which is then rapidly deprotonated by the methoxide or another hydroxide ion to form the carboxylate salt. masterorganicchemistry.comyoutube.com

Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification):

Nucleophilic attack: OH⁻ + R-COOR' → R-C(O⁻)(OH)OR'

Elimination of alkoxide: R-C(O⁻)(OH)OR' → R-COOH + R'O⁻

Acid-base reaction: R-COOH + R'O⁻ → R-COO⁻ + R'OH

Kinetic and Thermodynamic Studies of Reactions

The rates of the reactions involving this compound are influenced by the electronic properties of the substituents on the aromatic ring.

Saponification Kinetics:

The kinetics of the alkaline hydrolysis of substituted methyl benzoates have been extensively studied. The reaction rates are well-correlated by the Hammett equation, which relates the rate constant of a reaction to the electronic properties of the substituents. chegg.comlibretexts.org

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted benzoate.

k₀ is the rate constant for the unsubstituted benzoate.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which quantifies the electronic effect of the substituent.

For the saponification of substituted methyl benzoates, the ρ value is positive, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the negatively charged transition state. chegg.comlibretexts.org The 4-chloro substituent on the target molecule is electron-withdrawing, which would be expected to increase the rate of saponification compared to methyl benzoate. The 2-(cyanomethoxy) group is also electron-withdrawing, further enhancing the reactivity of the ester towards nucleophilic attack.

Hammett Substituent Constants (σ) for Relevant Groups:

| Substituent | σ_meta | σ_para |

| -Cl | 0.37 | 0.23 |

| -OCH₃ | 0.12 | -0.27 |

| -CN | 0.56 | 0.66 |

Data extrapolated from various sources.

The positive ρ value for saponification of methyl benzoates (around +2.38) signifies that the reaction is sensitive to the electronic effects of substituents. chegg.com

Thermodynamics of Saponification:

Derivatives, Analogues, and Structure Reactivity Relationship Studies

Synthesis and Characterization of Structural Analogues

The synthesis of structural analogues of Methyl 4-chloro-2-(cyanomethoxy)benzoate can be systematically approached by modifying three key regions of the molecule: the benzoate (B1203000) ester moiety, the cyanomethoxy side chain, and the substituents on the aromatic ring. The foundational step for many of these syntheses involves the preparation of Methyl 4-chloro-2-hydroxybenzoate, which serves as a key intermediate. This can be achieved by the esterification of 4-chloro-2-hydroxybenzoic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid, followed by reflux. researchgate.net

Modifications to the benzoate ester moiety primarily involve the variation of the alcohol component used during the esterification of the parent carboxylic acid, 4-chloro-2-(cyanomethoxy)benzoic acid. This allows for the introduction of a range of alkyl and aryl groups, which can influence the compound's physical and chemical properties.

The general synthetic route would first involve the synthesis of 4-chloro-2-(cyanomethoxy)benzoic acid via the hydrolysis of this compound. Subsequently, this carboxylic acid can be reacted with different alcohols (R-OH) under standard esterification conditions, such as Fischer-Speier esterification, to yield a variety of esters.

Table 1: Hypothetical Analogues with Modified Benzoate Ester Moiety

| R Group in Ester (-COOR) | IUPAC Name of Analogue |

| Ethyl | Ethyl 4-chloro-2-(cyanomethoxy)benzoate |

| Propyl | Propyl 4-chloro-2-(cyanomethoxy)benzoate |

| Isopropyl | Isopropyl 4-chloro-2-(cyanomethoxy)benzoate |

| Benzyl | Benzyl 4-chloro-2-(cyanomethoxy)benzoate |

The characterization of these analogues would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) to confirm the presence of the new alkyl or aryl group, Infrared (IR) spectroscopy to identify the characteristic ester carbonyl stretch, and Mass Spectrometry (MS) to determine the molecular weight.

Variations in the cyanomethoxy side chain can be achieved through the Williamson ether synthesis, a versatile method for forming ethers. chemicalbook.com This reaction involves the deprotonation of a phenol, in this case, Methyl 4-chloro-2-hydroxybenzoate, to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction.

To introduce variations, different haloacetonitriles or other electrophiles can be used. For instance, reacting Methyl 4-chloro-2-hydroxybenzoate with chloroacetonitrile (B46850) in the presence of a base like potassium carbonate would yield the parent compound. By using substituted haloacetonitriles or longer chain omega-haloalkanenitriles, the cyanomethoxy side chain can be modified.

Table 2: Potential Analogues with Modified Cyanomethoxy Side Chain

| Electrophile | Resulting Side Chain | IUPAC Name of Analogue |

| 2-Chloropropionitrile | -O-CH(CH₃)CN | Methyl 4-chloro-2-(1-cyanoethoxy)benzoate |

| 3-Bromopropionitrile | -O-CH₂CH₂CN | Methyl 4-chloro-2-(2-cyanoethoxy)benzoate |

| Chloroacetaldehyde | -O-CH₂CHO | Methyl 4-chloro-2-(formylmethoxy)benzoate |

Characterization would again rely on spectroscopic methods. For example, in the ¹H NMR spectrum, the chemical shift and splitting pattern of the protons on the ether side chain would provide clear evidence of the modification.

The electronic nature of the substituents on the aromatic ring significantly influences the reactivity of the molecule. To explore these effects, analogues with different substituents at the 4-position can be synthesized, starting from the corresponding substituted 2-hydroxybenzoic acids.

The reactivity of the aromatic ring in electrophilic aromatic substitution reactions is a key area of study. Electron-donating groups (EDGs) are known to increase the electron density of the ring, making it more susceptible to electrophilic attack, while electron-withdrawing groups (EWGs) have the opposite effect.

Table 3: Predicted Effects of Substituents on Aromatic Ring Reactivity

| Substituent at 4-position | Electronic Effect | Predicted Reactivity towards Electrophiles |

| -OCH₃ (Methoxy) | Electron-donating | Increased |

| -CH₃ (Methyl) | Electron-donating | Increased |

| -H (Hydrogen) | Neutral (Reference) | Baseline |

| -Br (Bromo) | Electron-withdrawing | Decreased |

| -NO₂ (Nitro) | Strongly electron-withdrawing | Significantly Decreased |

The synthesis of these analogues would follow a similar pathway, starting with the appropriately substituted 2-hydroxybenzoic acid, followed by esterification and etherification as previously described.

Comparative Reactivity and Stability Analyses of Analogues

The structural modifications detailed above are expected to have a profound impact on the reactivity and stability of the resulting analogues.

Reactivity:

The reactivity of the ester functional group is a primary focus. The rate of hydrolysis of the methyl ester, for instance, is influenced by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups at the para-position generally increase the rate of alkaline hydrolysis of methyl benzoates by stabilizing the developing negative charge on the carboxylate intermediate. psu.edu

Table 4: Relative Hydrolysis Rates of p-Substituted Methyl Benzoates

| Substituent (Y) in p-Y-C₆H₄COOCH₃ | Relative Rate of Alkaline Hydrolysis |

| -NO₂ | High |

| -Br | Moderate |

| -H | Reference |

| -CH₃ | Low |

| -OCH₃ | Very Low |

This table is based on general trends observed for p-substituted methyl benzoates and is expected to be applicable to the analogues of this compound.

Stability:

The thermal stability of aromatic esters is influenced by the nature and position of substituents. Generally, aromatic esters exhibit good thermal stability. jocpr.comresearchgate.net The introduction of bulky groups may sterically hinder decomposition pathways, potentially increasing thermal stability. Conversely, the introduction of reactive functional groups could lower the decomposition temperature. For instance, the presence of a nitro group might lead to a lower decomposition temperature due to its inherent energetic nature. The thermal stability of these analogues can be systematically studied using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). jocpr.com

Mechanistic Correlations across Derivative Series

By systematically varying the structure of this compound and studying the resulting changes in reactivity, it is possible to establish mechanistic correlations. For example, a Hammett plot can be constructed by plotting the logarithm of the rate constant for a particular reaction (e.g., alkaline hydrolysis) against the Hammett substituent constant (σ) for a series of analogues with different para-substituents. The slope of this plot (the reaction constant, ρ) provides insight into the electronic demands of the transition state of the reaction.

A positive ρ value for the alkaline hydrolysis of the ester group would indicate that the reaction is favored by electron-withdrawing substituents, which stabilize the negatively charged transition state. The magnitude of ρ would provide information about the sensitivity of the reaction to substituent effects.

Furthermore, by studying the kinetics of the Williamson ether synthesis with different substituted phenols, one could elucidate the electronic effects on the nucleophilicity of the phenoxide ion. Electron-donating groups on the aromatic ring would be expected to increase the electron density on the phenoxide oxygen, thereby increasing its nucleophilicity and the rate of the SN2 reaction.

Through these systematic studies, a comprehensive understanding of the structure-reactivity relationships within this class of compounds can be developed, allowing for the rational design of new molecules with specific desired properties.

Advanced Applications in Chemical Science and Technology

Role as Synthetic Intermediates in Complex Molecule Synthesis

The structure of Methyl 4-chloro-2-(cyanomethoxy)benzoate makes it a potentially valuable intermediate in the synthesis of more complex molecules. The presence of multiple reactive sites—the chloro substituent, the ester, and the nitrile group—allows for a variety of chemical transformations. For instance, the chlorine atom can be displaced or used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The methyl ester can be hydrolyzed to a carboxylic acid or converted to other functional groups, while the cyanomethoxy group offers further possibilities for chemical elaboration. These features position it as a building block for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Applications in Materials Science

The potential applications of this compound extend into the realm of materials science, where its distinct structural motifs can be leveraged to create novel materials with specific properties.

Precursors for Polymeric Materials

This compound could serve as a monomer or a precursor to monomers for the synthesis of various polymeric materials. The functional groups present would allow for its incorporation into polymer chains through different polymerization techniques. The resulting polymers could exhibit enhanced thermal stability, flame retardancy (due to the chlorine atom), or specific optical and electronic properties, making them suitable for a range of specialized applications.

Components in Functional Organic Materials

This compound is also a candidate for the development of functional organic materials. Its aromatic core and polar functional groups could contribute to the formation of liquid crystals, organic light-emitting diodes (OLEDs), or other electronic materials. The ability to tune its molecular structure through chemical synthesis would allow for the fine-tuning of the material's properties to meet the requirements of specific technological applications.

Use in Industrial Chemical Processes (General)

In a broader industrial context, compounds like this compound can be utilized in various chemical processes. It could function as a specialty solvent, a processing aid, or an additive to modify the properties of other chemical products. The combination of its functional groups may impart desirable characteristics such as improved solubility, reactivity, or performance in specific industrial applications.

Exploration in Sensing and Detection Systems

While specific research on this compound in sensing applications is not widely documented, its structure suggests potential in this area. The nitrile group and the aromatic ring can interact with various analytes through mechanisms such as hydrogen bonding, π-π stacking, or coordination with metal ions. These interactions could lead to a detectable signal, such as a change in fluorescence or color, forming the basis for a chemical sensor. Further research would be needed to explore and develop its capabilities in sensing and detection systems.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-chloro-2-(cyanomethoxy)benzoate, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via nucleophilic substitution or esterification. For example, substituting a halogen (e.g., chlorine) at the 4-position of the benzene ring followed by introducing the cyanomethoxy group at the 2-position using alkoxylation with cyanomethyl bromide. Optimization involves controlling temperature (e.g., 0–6°C for stability ), solvent polarity (polar aprotic solvents like DMF), and catalysts (e.g., K₂CO₃ for deprotonation). Purity can be enhanced via column chromatography using silica gel and ethyl acetate/hexane gradients.

Q. How should this compound be stored to ensure stability?

- Answer : The compound is sensitive to moisture and thermal degradation. Store at 0–6°C in airtight, amber glass containers under inert gas (e.g., nitrogen) to prevent hydrolysis of the ester and cyanomethoxy groups. Stability tests via HPLC every 3–6 months are recommended to monitor degradation .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and ester connectivity (e.g., methyl ester resonance at ~3.8–4.0 ppm) .

- FT-IR : Identify functional groups (e.g., C≡N stretch ~2240 cm⁻¹, ester C=O ~1720 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular weight (C₁₀H₈ClNO₃: theoretical 225.02 g/mol) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity or spectroscopic properties of this compound?

- Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties, such as frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. Vibrational frequencies from DFT can be cross-validated with experimental FT-IR/Raman data to resolve ambiguities in peak assignments .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. IR) during characterization?

- Answer : Contradictions often arise from solvent effects or impurities. Strategies include:

- Variable Temperature NMR : To detect dynamic processes (e.g., rotational barriers in the cyanomethoxy group) .

- 2D NMR (COSY, HSQC) : Confirm coupling networks and assign overlapping signals .

- X-ray Crystallography : Resolve structural ambiguities by determining bond lengths/angles (e.g., C-O-C linkage in the cyanomethoxy group) .

Q. How does the cyanomethoxy group influence biological activity, and what in vitro assays are suitable for initial screening?

- Answer : The cyanomethoxy group enhances lipophilicity, potentially improving membrane permeability. Initial assays include:

- Enzyme Inhibition : Test against serine hydrolases (e.g., acetylcholinesterase) via colorimetric assays .

- Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .

Q. What crystallographic insights explain the solid-state behavior of this compound?

- Answer : Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., C-H···O hydrogen bonds between ester carbonyl and adjacent methyl groups) that influence melting points and solubility. Disorder in the cyanomethoxy group (observed in similar structures) may require refinement with split-atom models .

Methodological Considerations

- Synthesis Troubleshooting : If yields are low, optimize stoichiometry (e.g., 1.2 equivalents of cyanomethylating agent) or use microwave-assisted synthesis for faster kinetics .

- Data Validation : Cross-reference experimental spectra with databases (e.g., NIST Chemistry WebBook ) or computational predictions to confirm assignments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.